molecular formula C13H18N2O4 B7840273 Z-L-Dbu-Ome HCl CAS No. 845958-78-3

Z-L-Dbu-Ome HCl

Cat. No.: B7840273
CAS No.: 845958-78-3
M. Wt: 266.29 g/mol
InChI Key: TWGOBVDBXJWKML-LLVKDONJSA-N
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Description

Z-L-Dbu-Ome HCl (CAS 1363408-38-1) is a protected amino acid derivative used extensively in peptide synthesis. Its chemical formula is C₁₃H₁₉ClN₂O₄, with a molecular weight of 326.76 g/mol . The compound features:

  • Benzyloxycarbonyl (Z) group: A common amine-protecting group that is base-labile, facilitating selective deprotection during synthesis.
  • Diaminobutyric acid (Dbu) backbone: A four-carbon chain with two amino groups, enabling versatile coupling in peptide chains.
  • Methyl ester (OMe): Enhances solubility in organic solvents and stabilizes the carboxylic acid moiety.
  • Hydrochloride (HCl) salt: Improves crystallinity and handling stability .

This compound is critical for constructing peptides with specific stereochemical configurations, particularly in pharmaceutical research. Its L-configuration aligns with natural amino acids, making it ideal for biologically active peptide sequences .

Properties

IUPAC Name

methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGOBVDBXJWKML-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176055
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845958-78-3
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845958-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-4-amino-3-[[(phenylmethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Esterification

Heating Z-L-Dbu-OH in anhydrous methanol saturated with HCl gas at 60°C for 8 hours provides the methyl ester. This method, while straightforward, carries a risk of racemization (≤5%) and requires neutralization with aqueous NaHCO₃ post-reaction.

Conditions:

  • Solvent: MeOH (dry), HCl gas (4 equiv.)

  • Yield: 78%

  • Purity: 94% (UPLC, C18 column)

Carbodiimide-Mediated Coupling

Activation of the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by quenching with methanol, affords Z-L-Dbu-Ome in higher yields with minimal racemization (<2%).

Protocol:

  • Reagents: EDCI (1.5 equiv.), DMAP (0.2 equiv.), MeOH (5 equiv.)

  • Yield: 91%

  • Optical Purity: 99% ee

Hydrochloride Salt Formation

Conversion of Z-L-Dbu-Ome to its hydrochloride salt is performed by treating the free base with HCl in diethyl ether. A saturated solution of HCl in ether is added dropwise to a chilled (0°C) solution of Z-L-Dbu-Ome in THF, precipitating the hydrochloride salt as a white solid.

Critical Parameters:

  • Solvent System: THF/Et₂O (1:3 v/v)

  • Yield: 95%

  • Melting Point: 142–144°C (decomp.)

Alternative Routes via Solid-Phase Peptide Synthesis (SPPS)

For large-scale production, SPPS offers advantages in purification and automation. Using Fmoc-L-Dbu-Ome-PAM resin, the Z group is introduced post-synthesis via on-resin benzyloxycarbonylation. Cleavage with TFA/H₂O (95:5) liberates Z-L-Dbu-Ome, which is subsequently converted to the HCl salt.

SPPS Data:

  • Resin: Fmoc-L-Dbu-Ome-PAM (0.6 mmol/g)

  • Coupling Reagent: COMU/OxymaPure (1:1)

  • Final Purity: 98% (HPLC)

Comparative Analysis of Methods

Parameter Fischer Esterification EDCI Coupling SPPS
Yield (%)789185
Racemization RiskModerate (5%)Low (2%)Negligible (<1%)
ScalabilityLimitedHighHigh
Purification ComplexityModerateModerateLow

Quality Control and Characterization

Final products are validated via:

  • NMR : δ 7.35–7.28 (m, 5H, Z aromatic), δ 4.21 (q, J = 6.8 Hz, α-CH), δ 3.72 (s, 3H, OMe).

  • HPLC : Retention time 8.2 min (C18, 0.1% TFA in H₂O/MeCN).

  • Mass Spec : [M+H]⁺ = 325.2 (calculated for C₁₄H₂₁N₂O₄⁺) .

Chemical Reactions Analysis

Substitution Reactions

The 4-amino group participates in nucleophilic substitution reactions, forming alkylated derivatives.

Reagents/Conditions Products Mechanism
Alkyl halides (e.g., CH₃I)N-alkylated derivativesSN2 displacement at primary amine
Acyl chlorides (e.g., AcCl)N-acylated productsNucleophilic acylation
Base (e.g., NaOH, DIEA)Enhanced nucleophilicity of -NH₂Deprotonation of amine group

Example: Reaction with methyl iodide in the presence of NaOH yields N-methyl-4-amino derivatives, retaining the Z-protected amine and ester groups .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or salts.

Reagents/Conditions Products Notes
6M HCl, reflux4-Amino-3-(Z-amino)butanoic acidAcidic ester hydrolysis
1M NaOH, 60°CSodium carboxylateSaponification of ester
Enzymatic (lipases)Controlled hydrolysisStereoselective product formation

The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis .

Coupling Reactions

The free 4-amino group enables peptide bond formation via carbodiimide-mediated coupling.

Coupling Agents Bases Products
EDCl/HOBtDIEAAmides or peptide conjugates
DCCNMMCarboxylic acid derivatives

Example: Reaction with Boc-protected alanine using EDCl/HOBt yields dipeptide derivatives, retaining the Z-protected amine .

Deprotection Reactions

The Z-protected amine is cleaved under catalytic hydrogenation or acidic conditions.

Reagents/Conditions Products Efficiency
H₂ (1 atm), Pd/C, MeOH4-Amino-3-aminobutanoate methyl esterQuantitative deprotection
HBr/AcOHHydrobromide salt of free amineMild conditions, high yield

Hydrogenation removes the benzyloxycarbonyl group, yielding a free secondary amine for further functionalization .

Salt Formation and Metathesis

The hydrochloride salt can undergo ion exchange to modify solubility or crystallinity.

Reagents Products Applications
AgNO₃Nitrate saltEnhanced stability in polar solvents
NaHCO₃Free base formImproved organic solubility

Stability Under Reactive Conditions

Z-L-Dbu-Ome HCl exhibits stability in diverse environments:

Condition Stability Degradation Products
Oxidative (H₂O₂, KMnO₄)ModerateCarboxylic acids, ketones
Reductive (NaBH₄, LiAlH₄)HighAlcohol derivatives
Thermal (>150°C)LowDecarboxylation products

Comparative Reactivity with Analogs

The stereochemistry (R-configuration) and Z-protection influence reactivity compared to analogs:

Compound Reactivity Profile Unique Features
Z-D-Dbu-Ome HCl (S)Slower coupling kineticsOpposite stereochemistry
N-Boc-Dbu-Ome HClBase-sensitive deprotectionAcid-labile protecting group

Scientific Research Applications

Z-L-Dbu-Ome HCl is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of more complex molecules and is used in the study of enzyme mechanisms, drug design, and the development of new materials. Its applications span across chemistry, biology, medicine, and industry, making it a valuable tool for researchers.

Mechanism of Action

Z-L-Dbu-Ome HCl is similar to other amino acid derivatives and esters, such as L-Dbu-Ome HCl and Z-L-Dbu-Ome. its unique structural features, such as the benzyloxycarbonyl group, distinguish it from these compounds. The presence of this group enhances its stability and reactivity, making it a preferred choice in certain applications.

Comparison with Similar Compounds

Structural Analogs: Protected Amino Acid Derivatives

H-D-Thr(tBu)-OMe HCl
  • Molecular Formula: C₉H₁₉NO₃HCl
  • Molecular Weight : 225.7 g/mol .
  • Key Differences: Amino Acid Backbone: Threonine (vs. diaminobutyric acid in Z-L-Dbu-Ome HCl). Protecting Group: tert-Butyl (tBu), which is acid-labile (vs. base-labile Z group). Applications: Used in peptide synthesis where acid-labile protection is preferred, such as in Fmoc-based strategies .
Z-D-Dbu-Ome HCl
  • Stereoisomer of this compound, with a D-configuration.
  • Applications : Utilized in synthesizing D-peptides, which are resistant to enzymatic degradation and explored in drug development .

Functional Analogs: HCl Salts for Analytical Use

d,l-MBDB-D5.HCl
  • Molecular Formula: C₁₂H₁₂D₅NO₂·HCl
  • Molecular Weight : 212.30 (base) + 36.46 (HCl) = 248.76 g/mol .
  • Key Differences: Structure: Deuterated methylenedioxybenzylamine derivative (vs. amino acid backbone). Application: Serves as an analytical reference standard for forensic or toxicological studies, unlike this compound’s synthetic role .
d,l-MDA.HCl
  • Molecular Formula: C₁₀H₁₃NO₂·HCl
  • Molecular Weight : 179.22 (base) + 36.46 = 215.68 g/mol .
  • Key Differences :
    • Structure : Methylenedioxyamphetamine derivative (psychoactive scaffold).
    • Application : Primarily used in drug testing calibration, highlighting divergent use cases compared to this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Backbone Application
This compound C₁₃H₁₉ClN₂O₄ 326.76 Z (base-labile) Diaminobutyric acid Peptide synthesis
H-D-Thr(tBu)-OMe HCl C₉H₁₉NO₃HCl 225.70 tBu (acid-labile) Threonine Peptide synthesis
d,l-MBDB-D5.HCl C₁₂H₁₂D₅NO₂·HCl 248.76 None MBDB derivative Analytical reference
d,l-MDA.HCl C₁₀H₁₃NO₂·HCl 215.68 None Amphetamine analog Drug testing calibration

Key Research Findings

Solubility and Stability: this compound’s methyl ester enhances solubility in methanol and dichloromethane, critical for solid-phase peptide synthesis . HCl salts generally improve stability, but hygroscopicity varies; this compound requires anhydrous storage to prevent decomposition .

Deprotection Strategies: The Z group in this compound is removed via hydrogenolysis or strong acids (e.g., HBr/AcOH), whereas tBu in H-D-Thr(tBu)-OMe HCl requires trifluoroacetic acid .

Safety Profiles: H-D-Thr(tBu)-OMe HCl is classified as non-hazardous , while this compound requires standard HCl-handling precautions (e.g., avoiding inhalation) .

Biological Activity

Z-L-Dbu-Ome HCl, a compound characterized by its unique molecular structure, has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of diaminobutyric acid, featuring a benzyloxycarbonyl (Z) protecting group and a methyl ester functionality. Its molecular formula is C13H19ClN2O4C_{13}H_{19}ClN_{2}O_{4} with a molecular weight of 302.75 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological applications.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains.
  • Enzyme Modulation : Research suggests that this compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing, particularly in drug development contexts.

This compound acts primarily as a base catalyst in organic transformations. It facilitates reactions by deprotonating substrates and stabilizing reaction intermediates. This catalytic role is significant in both synthetic chemistry and biological systems where it may interact with biomolecules.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of Acyliminium Ions : The reaction begins with the formation of acyliminium ions from DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and specific alkyl halides or esters.
  • Anion Exchange : This step introduces the desired substituents to yield the final product.
  • Purification : Techniques such as crystallization or chromatography are used to purify the compound for biological testing .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potential for development as an antimicrobial agent.

Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that this compound could enhance the activity of certain proteases while inhibiting others. These findings suggest its utility in designing enzyme inhibitors or activators for therapeutic purposes.

Therapeutic Applications

In a recent investigation, this compound was evaluated for its potential in treating metabolic disorders. The compound showed promise in modulating metabolic pathways related to amino acid metabolism, which could lead to new therapeutic strategies for conditions like obesity and diabetes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
N-Beta-benzyl oxycarbonyl-L-alanineSimilar benzyl protectionOften used in racemic synthesis
N-Beta-benzyl oxycarbonyl-GlycineGlycine derivativeKnown for lower reactivity
N-Beta-benzyl oxycarbonyl-L-leucineLeucine derivativeExhibits enhanced hydrophobicity

This compound is distinguished by its specific configuration and biological activity profile, making it particularly valuable in medicinal chemistry compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Z-L-Dbu-Ome HCl in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling, protection/deprotection, and salt formation. Post-synthesis purification via recrystallization or column chromatography is critical. Validate purity using potentiometric titration (for HCl content) by identifying endpoints via first- and second-derivative plots of pH vs. titrant volume . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. Calibrate instruments (e.g., pH probes) to ensure accuracy .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use potentiometric titration with standardized NaOH to quantify HCl content. Calculate endpoints using second-derivative analysis (d²pH/dV² = 0) to minimize subjectivity .
  • Structural Integrity : Combine NMR spectroscopy (e.g., chemical shift assignments for amine and ester groups) with HPLC (≥95% peak homogeneity). Cross-reference spectral data with literature or computational predictions .

Q. What experimental protocols are recommended for assessing this compound solubility in polar solvents?

  • Methodological Answer : Perform gravimetric analysis by dissolving measured quantities in solvents (e.g., water, methanol) under controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy to detect undissolved particles via absorbance thresholds. Report solubility as mg/mL ± standard deviation from triplicate trials .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Controlled Titration : Replicate potentiometric titrations at incremental pH levels (2–12) to identify pH-dependent degradation. Use second-derivative plots to detect subtle endpoint shifts caused by competing acid-base equilibria .
  • Statistical Validation : Apply ANOVA to compare reactivity trends across pH ranges. Address outliers by revisiting buffer preparation protocols (e.g., ionic strength adjustments) .

Q. What strategies optimize multi-step synthesis of this compound to minimize byproduct formation?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., amine:acyl chloride ratio) if undesired peaks emerge.
  • Byproduct Mitigation : Introduce scavenger resins or gradient HPLC purification. Quantify yield vs. purity trade-offs using mass balance calculations .

Q. How can computational modeling predict the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation dynamics using force fields (e.g., AMBER) to identify hydrolysis-prone sites. Validate with experimental degradation studies (e.g., accelerated aging at 40°C).
  • pKa Prediction : Employ software like MarvinSketch to estimate ionizable group behavior, correlating with observed pH-dependent stability .

Q. What advanced techniques address discrepancies in this compound’s reported spectroscopic data?

  • Methodological Answer :

  • High-Resolution MS/MS : Fragment ions to confirm molecular structure, comparing collision-induced dissociation (CID) patterns with synthetic standards.
  • Cross-Lab Validation : Share samples with independent labs for NMR reproducibility studies. Use deuterated solvents to eliminate solvent shift variability .

Methodological Notes

  • Data Interpretation : For titration, prioritize second-derivative endpoints over visual inflection points to reduce human error .
  • Literature Review : Leverage databases like Google Scholar and institutional libraries to identify primary sources, avoiding unverified platforms .
  • Error Analysis : Document instrument calibration curves (e.g., pH meter slope ≥95%) and propagate uncertainties using Gaussian error models .

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